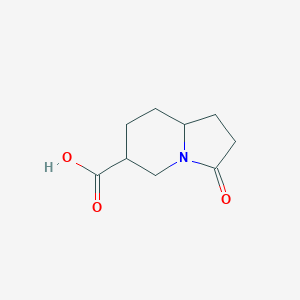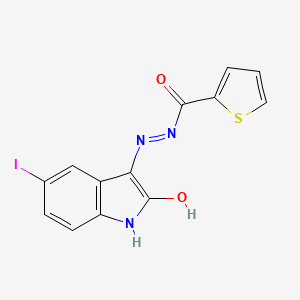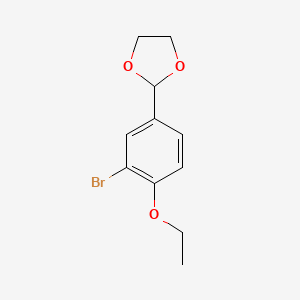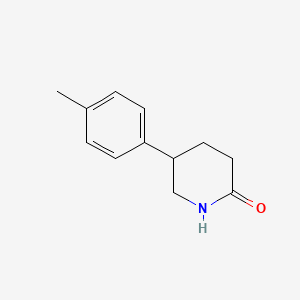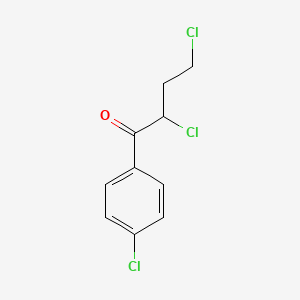
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone, also known as DCBC, is a synthetic chemical compound that has been widely used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is soluble in organic solvents. DCBC has been studied for its potential use in the synthesis of organic compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone is not fully understood, however, it is believed to act as a protonophore, which is a compound that can transfer protons across a membrane. This allows this compound to modulate the activity of proteins, enzymes, and ion channels, which can lead to changes in cellular activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of proteins, enzymes, and ion channels in cells, which can lead to changes in cellular activity. In addition, this compound has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available commercially. However, it is a relatively unstable compound and has a relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential uses of this compound in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to explore the potential uses of this compound in the development of new therapeutic drugs.
Synthesemethoden
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone is primarily synthesized through a reaction between 4-chlorobenzaldehyde and 2,4-dichlorobutyronitrile in the presence of a base. The reaction is conducted in a solvent, such as ethanol or methanol, at a temperature of around 25°C. The reaction yields a mixture of this compound and 4-chlorobenzyl cyanide, which can be separated by distillation.
Eigenschaften
IUPAC Name |
2,4-dichloro-1-(4-chlorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXLAQNKLAVWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

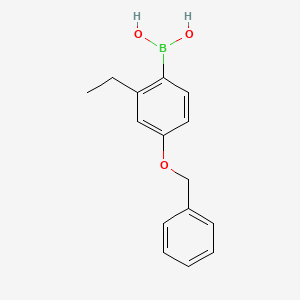
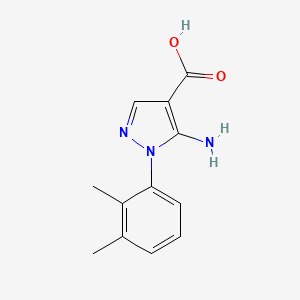


![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
